2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Description
This compound is a derivative of benzimidazole and piperazine . It has a molecular weight of 377.4 . The compound is stored at a temperature between 28°C .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, involves the condensation of benzimidazole nuclei with various substituted piperazines . The yield of the synthesis process was reported to be 57% .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring and a piperazine ring, which are connected by a sulfonyl group . The compound also contains a fluorophenyl group .Physical and Chemical Properties Analysis
The compound has a melting point of 162–165 °C . The IR ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Future Directions
The compound and its derivatives have potential for further exploration due to their diverse biological effects and impact on the central nervous system . In particular, some derivatives have shown promising anxiolytic efficacy , suggesting potential applications in the treatment of anxiety disorders.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Related compounds have been shown to inhibit ents in a selective manner . This suggests that the compound might interact with its targets by binding to them and inhibiting their function.
Biochemical Pathways
Inhibition of these transporters can affect nucleotide synthesis and adenosine function, potentially impacting multiple biochemical pathways .
Pharmacokinetics
The molecular weight of a similar compound is provided , which can influence its pharmacokinetic properties. A lower molecular weight often contributes to better absorption and distribution.
Result of Action
Inhibition of ents can lead to decreased nucleoside transport, which can affect nucleotide synthesis and adenosine function .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c18-13-5-7-14(8-6-13)25(23,24)22-11-9-21(10-12-22)17-19-15-3-1-2-4-16(15)20-17/h1-8H,9-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIDUNNXCSWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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